6-(2-Fluorophenoxy)hexan-1-ol
Description
6-(2-Fluorophenoxy)hexan-1-ol is a fluorinated aliphatic alcohol with a hexan-1-ol backbone substituted at the sixth carbon by a 2-fluorophenoxy group. Its molecular formula is inferred as C₁₂H₁₇FO₂, with an estimated molecular weight of 224.26 g/mol. The compound is characterized by a polar hydroxyl group and an aromatic fluorinated ether moiety, which may enhance its lipophilicity and stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
6-(2-fluorophenoxy)hexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c13-11-7-3-4-8-12(11)15-10-6-2-1-5-9-14/h3-4,7-8,14H,1-2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLCWTMICAXCGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Hexan-1-ol Derivatives
Key Comparative Analysis
Structural Features and Reactivity Fluorine Substituent: The 2-fluorophenoxy group in the target compound likely enhances electron-withdrawing effects and metabolic stability compared to non-halogenated analogs like 6-phenylhexan-1-ol. Fluorination often improves bioavailability in pharmaceuticals . Aromatic vs.
Applications Photoresponsive Materials: AzoMS, with its diazenyl group, undergoes photo-induced conformational changes, enabling applications in smart polymers . The fluorophenoxy variant may exhibit similar photostability but with altered electronic properties. Medicinal Chemistry: The dichloropyrimidinylamino derivative (278.15 g/mol) demonstrates PI3 kinase inhibition, suggesting that substituent polarity and hydrogen-bonding capacity are critical for target binding .
Safety and Toxicity Hexan-1-ol derivatives generally exhibit low acute toxicity.
Research Findings
- Olfactory Studies: Hexan-1-ol and hexanal (a related aldehyde) show species-specific olfactory responses in insects, highlighting the role of minor structural changes (e.g., hydroxyl vs. aldehyde groups) in biological recognition .
- Volatile Compounds in Food: Hexan-1-ol is a key LOX pathway product in fruits, contributing to rancid notes at high concentrations. Fluorinated analogs like this compound are unlikely to occur naturally but may serve as synthetic flavor modifiers .
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